1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid
Description
Based on these, the compound can be inferred to consist of:
- Azetidine ring: A four-membered saturated heterocycle with nitrogen.
- tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthetic processes .
- Difluoromethyl substituent: A -CF₂H group at the 3-position of the azetidine ring, which may influence electronic and steric properties.
- Carboxylic acid moiety: A functional group enabling further derivatization or participation in hydrogen bonding.
This compound likely serves as a building block in medicinal chemistry, particularly for drug candidates targeting metabolic stability and bioavailability, given the fluorinated substituent’s role in modulating lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-10(5-13,6(11)12)7(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYNAZUUVRSZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784562-69-1 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Protection with the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The Boc group can be removed through hydrolysis, yielding the free amine.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The difluoromethyl group can influence the compound’s reactivity and stability. The azetidine ring provides a rigid framework that can interact with various biological targets .
Comparison with Similar Compounds
Fluorinated Derivatives
Key Findings :
- Fluorine position : 3-Fluoro derivatives (e.g., CAS 1126650-67-6) exhibit lower molecular weight and higher polarity compared to difluoromethyl analogs, favoring aqueous solubility .
- Lipophilicity: Difluoromethyl (-CF₂H) and fluoromethyl (-CH₂F) groups increase logP compared to unsubstituted or cyano-substituted analogs, enhancing membrane permeability .
Non-Fluorinated Derivatives
Key Findings :
- Electronic effects: Cyano (-CN) substituents enable versatile transformations (e.g., hydrolysis to carboxylic acids or reduction to amines), unlike fluorinated groups .
Stability and Reactivity
- Boc deprotection : All analogs undergo Boc removal under acidic conditions (e.g., HCl in dioxane), but fluorinated derivatives may exhibit slower hydrolysis due to electron-withdrawing effects .
- Carboxylic acid reactivity : The -COOH group in difluoromethyl analogs participates in amide coupling reactions, similar to other derivatives .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Commercial Availability and Pricing (Representative Examples)
| Compound | Supplier | Purity | Price (50 mg) | References |
|---|---|---|---|---|
| 3-Fluoro analog | Shanghai Finebiotech | >98% | $477 | |
| 3-Methoxymethyl analog | CymitQuimica | >95% | €728 | |
| 3-Cyano analog | TCI America | >97% | $350 |
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid is a synthetic compound with the molecular formula C10H15F2NO4. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl substituent on the azetidine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
The compound exhibits several notable chemical properties due to its functional groups:
- Molecular Weight : 251.23 g/mol
- Functional Groups :
- Carboxylic acid group, which can undergo esterification and amidation.
- Difluoromethyl group, which may participate in nucleophilic substitution reactions.
- Tert-butoxycarbonyl group, which can be removed under acidic conditions to reveal amine functionality for further derivatization.
Biological Activity
Research indicates that this compound holds potential for various biological activities:
The compound's mechanism of action is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The Boc group allows selective reactions at other sites, while the difluoromethyl group influences reactivity and stability. The azetidine ring provides a rigid structure conducive to binding with biomolecules.
Pharmacokinetic Properties
Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties, influencing its bioavailability and therapeutic efficacy. Understanding these interactions is crucial for optimizing its therapeutic potential.
Synthesis and Applications
This compound has been synthesized through various methods, typically involving cyclization reactions and introduction of the difluoromethyl group under controlled conditions. It serves as an intermediate in the synthesis of complex organic molecules and has been explored for its potential applications in drug development.
Comparative Analysis
A comparative analysis with similar compounds reveals distinctive features that may affect biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid | C9H14FNO4 | Contains a fluoro group instead of difluoro |
| 1-[(Tert-butoxy)carbonyl]-3-trifluoromethylazetidine-3-carboxylic acid | C10H15F3NO4 | Contains a trifluoromethyl group |
| 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | C10H17NO4 | Different positioning of substituents |
Toxicity and Safety Profile
The compound has been classified with certain safety warnings:
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Further studies will focus on:
- Detailed pharmacological profiling.
- Investigation of its interactions with specific molecular targets.
- Development of derivatives that enhance its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Start with azetidine ring formation via cyclization of a β-amino alcohol, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Introduce the difluoromethyl group via electrophilic fluorination or nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H). Optimize reaction parameters (temperature, solvent polarity, stoichiometry) to mitigate side reactions, such as Boc-group hydrolysis or over-fluorination. Monitor intermediates by TLC and NMR to track fluorination efficiency .
- Key Considerations : Use anhydrous conditions for Boc protection to prevent hydrolysis. For fluorination, polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require strict temperature control (−20°C to 0°C) to avoid decomposition .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Quantify by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm (carboxylic acid absorption). Compare retention times against commercial standards of structurally related azetidines (e.g., TCI Chemicals’ Boc-protected azetidines) .
- Structural Confirmation : Use and NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine ring protons (δ 3.5–4.5 ppm). NMR (δ −110 to −120 ppm) confirms the difluoromethyl group. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data : Store at −20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments, which degrade the carboxylic acid moiety. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation by NMR for loss of tert-butyl signals or new peaks indicating ring opening .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in difluoromethylation reactions for this azetidine scaffold?
- Approach : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps, identifying nucleophilic sites on the azetidine ring. Compare activation energies for fluorination at C3 vs. other positions. Validate predictions with experimental NMR data and X-ray crystallography (if crystalline derivatives are obtainable) .
- Case Study : For analogous piperidine derivatives, DFT calculations accurately predicted preferential fluorination at the sterically accessible C3 position, aligning with experimental outcomes .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Troubleshooting : Unexpected splitting may arise from restricted rotation of the difluoromethyl group or diastereomeric impurities. Use variable-temperature NMR to distinguish dynamic effects (signal coalescence at elevated temperatures) from static impurities. Chiral HPLC or derivatization with a chiral auxiliary (e.g., Mosher’s acid) can isolate enantiomers .
Q. How does the electron-withdrawing difluoromethyl group influence the reactivity of the azetidine ring in downstream reactions?
- Mechanistic Insight : The difluoromethyl group increases ring strain and electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., in ring-opening reactions). Compare kinetics of Boc-deprotection (using TFA) for difluoromethylated vs. non-fluorinated analogs via NMR. The electron-withdrawing effect accelerates acid-catalyzed deprotection by stabilizing the transition state .
Method Development & Optimization
Q. What analytical methods are suitable for quantifying trace impurities (e.g., de-fluorinated byproducts)?
- Advanced Techniques :
- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect impurities at ppm levels.
- Ion Chromatography : Quantify inorganic fluoride ions released during decomposition.
- Reference Standards : Cross-validate with synthesized impurity markers (e.g., 3-(chloromethyl)-azetidine derivatives) .
Q. How can researchers design kinetic studies to optimize catalytic systems for asymmetric synthesis of this compound?
- Protocol : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in fluorination reactions. Use stopped-flow IR or UV-Vis spectroscopy to monitor reaction progress in real time. Fit data to a Michaelis-Menten model to derive and . Correlate enantiomeric excess (ee) with catalyst structure using multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
